molecular formula C10H21N3 B14583672 2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine CAS No. 61309-19-1

2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine

Cat. No.: B14583672
CAS No.: 61309-19-1
M. Wt: 183.29 g/mol
InChI Key: FFDLWRALLWEXDP-UHFFFAOYSA-N
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Description

2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine is an organic compound with a unique structure that includes a hydrazinylidene group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine typically involves the reaction of a hydrazine derivative with a pyrrolidine precursor. One common method includes the condensation of 1-methyl-5-pentylpyrrolidine-2-one with hydrazine hydrate under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazinylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinylidene group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-pyrrolidinone: A structurally similar compound with different functional groups.

    N-Methylpyrrolidone: Another related compound used as a solvent and in various chemical reactions.

Uniqueness

2-Hydrazinylidene-1-methyl-5-pentylpyrrolidine is unique due to the presence of the hydrazinylidene group, which imparts distinct reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61309-19-1

Molecular Formula

C10H21N3

Molecular Weight

183.29 g/mol

IUPAC Name

(1-methyl-5-pentylpyrrolidin-2-ylidene)hydrazine

InChI

InChI=1S/C10H21N3/c1-3-4-5-6-9-7-8-10(12-11)13(9)2/h9H,3-8,11H2,1-2H3

InChI Key

FFDLWRALLWEXDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=NN)N1C

Origin of Product

United States

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